

# Benchmarking the performance of RGX-104 against standard-of-care cancer treatments

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## Compound of Interest

Compound Name: RGX-104

Cat. No.: B1679319

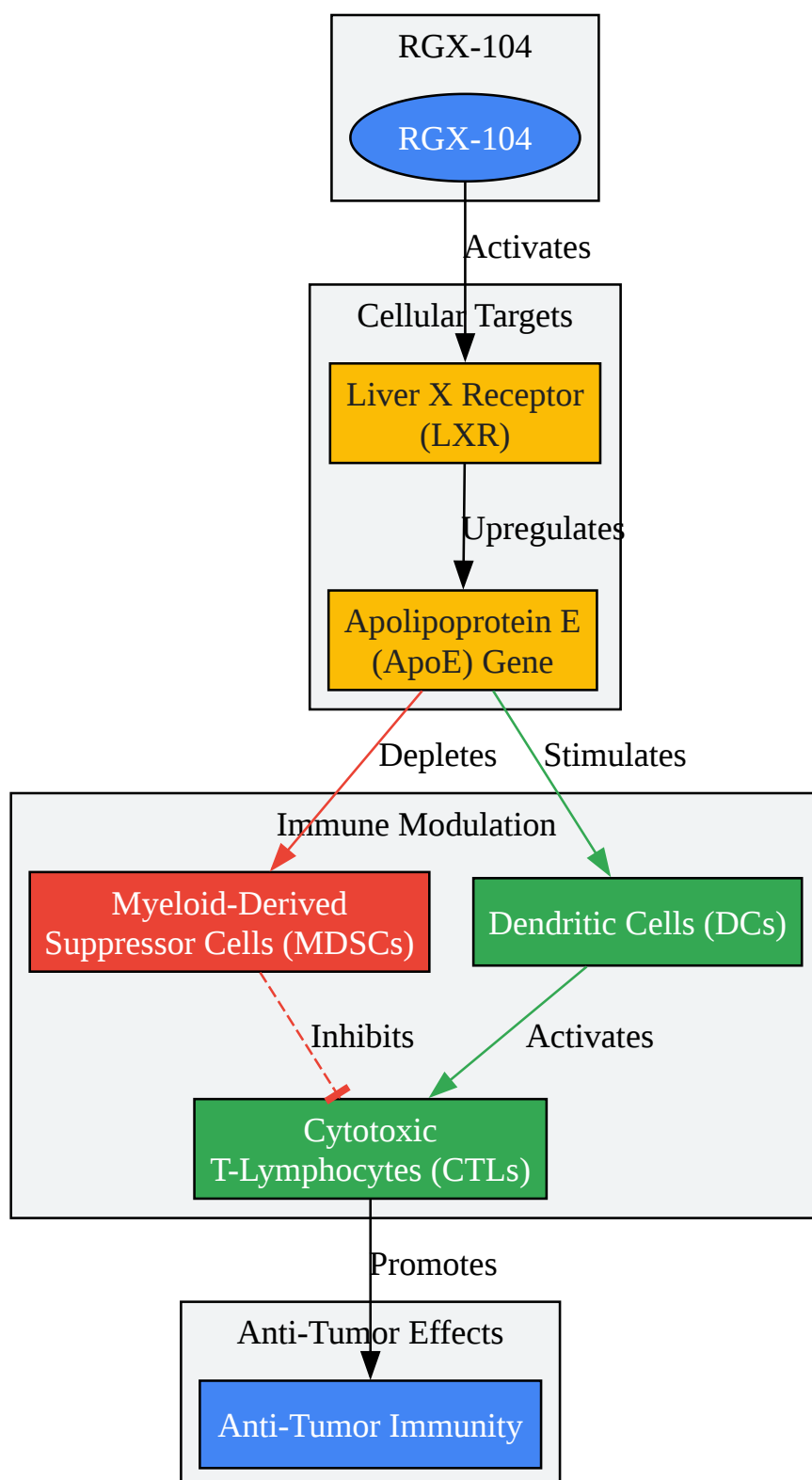
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## RGX-104: A Performance Benchmark Against Standard-of-Care in Oncology

In the rapidly evolving landscape of cancer therapeutics, the novel, first-in-class oral, selective Liver X Receptor (LXR) agonist, **RGX-104**, has emerged as a promising immunotherapeutic agent. This guide provides a comprehensive comparison of **RGX-104** against the current standard-of-care treatments for several advanced cancers, including recurrent non-small cell lung cancer (NSCLC), refractory melanoma, and high-grade neuroendocrine tumors (NETs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of **RGX-104**'s performance, supported by experimental data and detailed methodologies.

## Mechanism of Action: A Novel Approach to Cancer Immunotherapy

**RGX-104**'s unique mechanism of action centers on the activation of the LXR/Apolipoprotein E (ApoE) pathway. This activation triggers a cascade of downstream effects that modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state.



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### RGX-104 Signaling Pathway

Activation of the LXR by **RGX-104** leads to the transcriptional activation of the ApoE gene.<sup>[1][2][3][4]</sup> This results in the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs).<sup>[3][5]</sup> MDSCs are known to suppress the anti-tumor activity of cytotoxic T-lymphocytes (CTLs), while DCs are critical for their activation. By shifting the balance towards an activated immune state, **RGX-104** fosters a potent anti-tumor immune response.

## Performance Data: RGX-104 vs. Standard-of-Care

The following tables summarize the clinical performance of **RGX-104** in combination with standard-of-care agents, benchmarked against the performance of those standard-of-care agents alone in similar patient populations.

### Recurrent Advanced Non-Small Cell Lung Cancer (NSCLC)

Standard-of-Care: Docetaxel

Treatment Regimen	Trial Identifier	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Adverse Events
RGX-104 + Docetaxel	RGX-104-001 (Phase 1/2b)	Recurrent advanced/metastatic non-squamous NSCLC (2nd/3rd line)	38% (ITT, n=21) <a href="#">[6]</a>	3.3 months (ITT) <a href="#">[6]</a>	Not Reported	Neutropenia (14%), Fatigue (10%), Nausea (10%), Dyspnea (10%) <a href="#">[6]</a>
Docetaxel Monotherapy	TAX 317 & TAX 320 (Phase III)	Platinum-pretreated advanced or metastatic NSCLC	5.5% - 6.7%	2.6 - 2.9 months	5.7 - 7.5 months	Neutropenia (70.3%), Febrile Neutropenia (11.5%), Thrombocytopenia (3.6%)
Docetaxel Monotherapy (Real-world)	Flatiron Health Database	Advanced NSCLC after platinum-based chemo	Not Reported	Not Reported	8.2 months	Not Reported <a href="#">[7]</a>

## Refractory Melanoma

Standard-of-Care: Nivolumab (Anti-PD-1)

Treatment Regimen	Trial Identifier	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Adverse Events
RGX-104 (Monotherapy)	Phase 1a/b	Refractory solid tumors (including anti-PD-1 refractory melanoma)	Not specifically reported for melanoma cohort	Not Reported	Not Reported	Neutropenia, Hyperlipidemia[5][8][9]
Nivolumab (Monotherapy)	CheckMate 037 (Phase III)	Advanced melanoma after ipilimumab and, if BRAF-mutated, a BRAF inhibitor	32%	4.7 months	15.7 months	Fatigue (2%), Diarrhea (1%), Rash (2%)
Nivolumab + Ipilimumab	CheckMate 067 (Phase III)	Previously untreated, unresectable or metastatic melanoma	58%	11.5 months	Not Reached (72% at 3 years)[10]	Diarrhea (9%), Colitis (8%), ALT increased (8%), AST increased (6%)

## High-Grade Neuroendocrine Tumors (NETs)

Standard-of-Care: Etoposide + Cisplatin (EP)

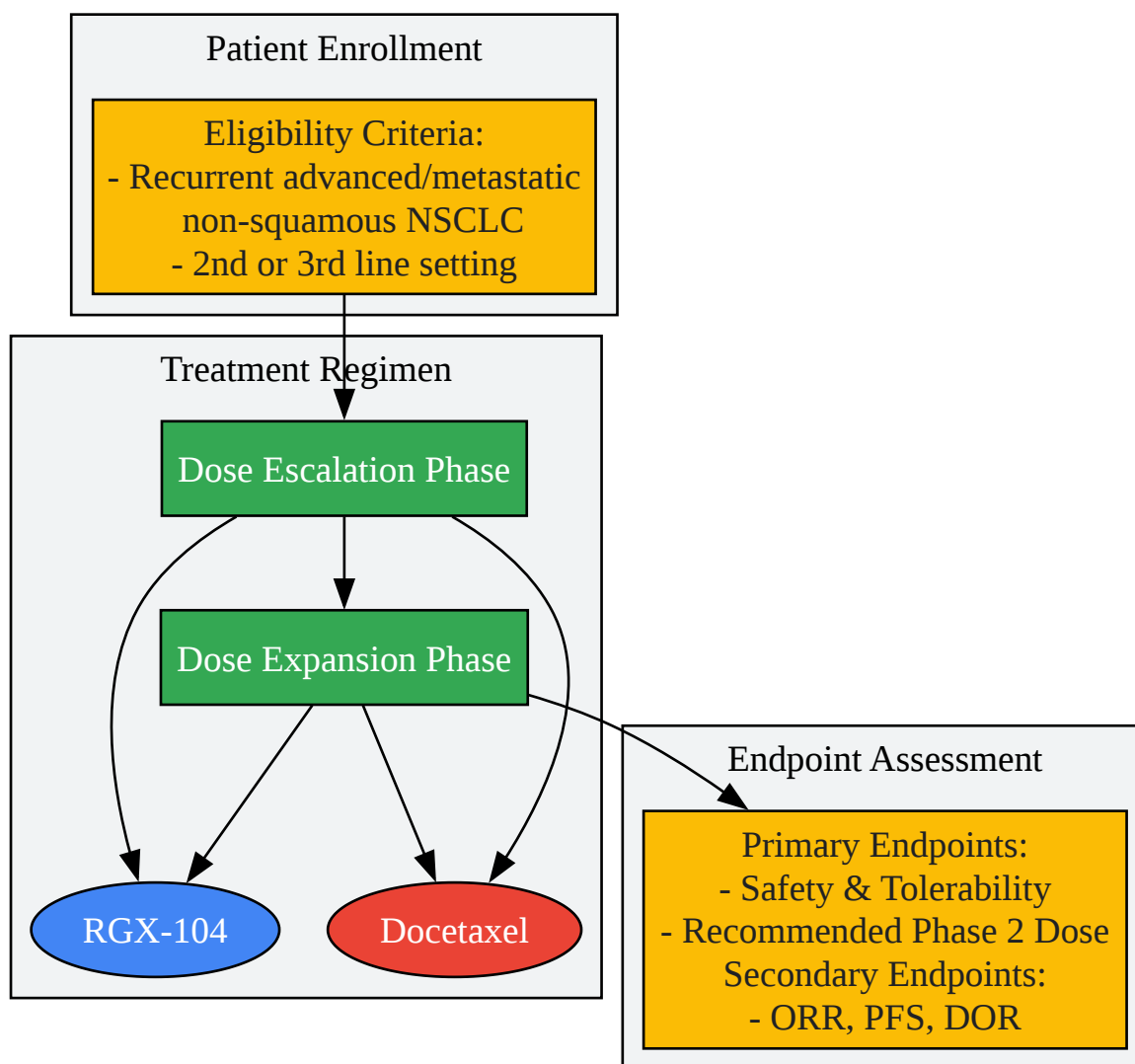
Treatment Regimen	Trial Identifier	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Grade 3/4 Adverse Events
RGX-104 (Monotherapy)	Phase 1a/b	Refractory solid tumors (including a high-grade neuroendocrine carcinoma)	One confirmed partial response (53% tumor reduction) in a patient with a high-grade neuroendocrine carcinoma[8][9]	Not Reported	Not Reported	Neutropenia, Hyperlipidemia[5][8][9]
Etoposide + Cisplatin (EP)	JCOG1213 (Phase III)	Advanced neuroendocrine carcinoma of the digestive system	54.5%[11]	5.6 months[3][11]	12.5 months[3][11]	Neutropenia (91.5%), Leukocytopenia (61.0%), Febrile Neutropenia (26.8%) [3][11]

Etoposide + Cisplatin (EP)	Retrospecti ve Study	Poorly differentiat ed/rapidly progressin g neuroendo crine tumors	50-56% (radiologic al/biochemi cal response) [6]	Not Reported	Median duration of response: 9 months[6]	Neutropeni a (64%), Nephrotoxi city (53% Grade 1-2) [6]

## Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical data. Below are the experimental protocols for the key trials cited in this guide.

### RGX-104-001 (Phase 1/2b Combination Therapy)



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#### RGX-104-001 Trial Workflow

- Trial Design: A Phase 1/2b open-label, multicenter, dose-escalation and cohort-expansion study (NCT02922764).[6]
- Patient Population: Patients with recurrent advanced or metastatic non-squamous non-small cell lung cancer who have received prior platinum-based chemotherapy and an immune checkpoint inhibitor.[6]
- Treatment:



- Dose Escalation: Patients received escalating doses of **RGX-104** in combination with docetaxel to determine the maximum tolerated dose and recommended Phase 2 dose.
- Cohort Expansion: Patients received the recommended Phase 2 dose of **RGX-104** in combination with docetaxel.
- Endpoints:
  - Primary: Safety, tolerability, and determination of the recommended Phase 2 dose.
  - Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).

## JCOG1213 (Phase III - EP vs. IP for NETs)

- Trial Design: A randomized, open-label, Phase III study comparing etoposide plus cisplatin (EP) with irinotecan plus cisplatin (IP).[\[11\]](#)
- Patient Population: Chemotherapy-naïve patients with recurrent or unresectable, histologically confirmed neuroendocrine carcinoma of the gastrointestinal tract, hepatobiliary system, or pancreas.[\[11\]](#)
- Treatment Arms:
  - EP Arm: Etoposide (100 mg/m<sup>2</sup> on days 1, 2, and 3) and cisplatin (80 mg/m<sup>2</sup> on day 1), administered every 3 weeks.[\[11\]](#)
  - IP Arm: Irinotecan (60 mg/m<sup>2</sup> on days 1, 8, and 15) and cisplatin (60 mg/m<sup>2</sup> on day 1), repeated every 4 weeks.[\[11\]](#)
- Endpoints:
  - Primary: Overall Survival (OS).
  - Secondary: Progression-Free Survival (PFS), Response Rate (RR), and safety.

## Conclusion

**RGX-104**, with its novel immunomodulatory mechanism of action, demonstrates promising clinical activity in heavily pre-treated cancer patient populations. In combination with docetaxel for recurrent advanced NSCLC, it has shown a notable improvement in overall response rate compared to historical data for docetaxel monotherapy. While direct comparative data for refractory melanoma and high-grade neuroendocrine tumors is still emerging, the initial signals of activity, including a confirmed partial response in a neuroendocrine carcinoma patient, are encouraging.

The data presented in this guide suggests that **RGX-104** has the potential to enhance the efficacy of standard-of-care treatments by overcoming mechanisms of resistance. Further investigation in randomized controlled trials is warranted to definitively establish its place in the therapeutic armamentarium against these challenging malignancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting future studies in this field.

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